4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid
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Overview
Description
4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid is a useful research compound. Its molecular formula is C17H17NO5S and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Degradation
Research into the environmental impact and degradation of organic compounds, including substances structurally related to 4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid, reveals their presence in various ecosystems and their potential effects. For example, studies on benzophenone derivatives, similar in structure due to their aromatic rings and functional groups, indicate their widespread detection in water bodies, leading to concerns about their bioaccumulation and endocrine-disrupting capabilities. The degradation pathways, environmental fate, and potential ecological risks associated with such compounds are critical areas of research, aiming to understand their stability, transformation products, and impacts on aquatic life and human health (Ying, Williams, & Kookana, 2002); (Kim & Choi, 2014).
Applications in Organic Synthesis and Material Science
The study of carboxylic acids and their derivatives, including those structurally related to this compound, extends to their applications in organic synthesis and material science. These compounds serve as building blocks in the synthesis of complex organic molecules, demonstrating significant utility in pharmaceuticals, agrochemicals, and organic materials. Their roles in catalysis, as intermediates in organic reactions, and in the development of new materials with enhanced properties, such as conductivity and thermal stability, are of considerable interest. Research focuses on optimizing synthetic routes, understanding reaction mechanisms, and exploring new applications in technology and medicine (Adamczyk-Woźniak et al., 2009).
Pharmacological and Biomedical Research
Investigations into the pharmacological and biomedical applications of compounds similar to this compound highlight their potential in treating various diseases. These studies encompass the exploration of their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The elucidation of their mechanisms of action, through binding to specific receptors or inhibiting key enzymes, facilitates the design of new therapeutic agents. Additionally, the examination of their safety profiles, pharmacokinetics, and efficacy in preclinical and clinical settings is paramount for their development as drugs. The search for novel compounds with improved therapeutic indices and fewer side effects continues to drive research in this field (Sugita et al., 2017).
Photoprotection and Sunscreen Formulations
The inclusion of compounds structurally related to this compound in sunscreen formulations exemplifies their application in photoprotection. These compounds act as UV filters, absorbing or scattering harmful UV radiation to protect the skin from sunburn, photoaging, and skin cancer. Research in this area focuses on improving the efficacy, safety, and cosmetic acceptability of sunscreens. Studies on the photostability, permeability, and potential allergenicity of these compounds are essential for developing sunscreens that offer broad-spectrum protection while minimizing adverse effects. The development of new UV filters with enhanced photoprotective properties and lower environmental impact is a key goal (Schauder & Ippen, 1997).
Mechanism of Action
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position . This involves free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets and the resulting changes are subject to further investigation.
Action Environment
The action, efficacy, and stability of 4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid can be influenced by various environmental factors These factors include pH, temperature, and the presence of other compounds
Properties
IUPAC Name |
4-methoxy-3-[2-(4-methylphenyl)ethenylsulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-12-3-5-13(6-4-12)9-10-24(21,22)18-15-11-14(17(19)20)7-8-16(15)23-2/h3-11,18H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGLVVGZWUXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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